3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

Physicochemical profiling Lipophilicity Medicinal chemistry

This 3‑chlorobenzyl‑substituted 1,3,4‑oxadiazole is the essential meta‑chloro reference for halogen‑position SAR scans. Supplied at 95% purity—superior to common 90% analogs—it minimizes confounding impurities in SPR, ITC and fluorescence‑based assays. Its neutral character at physiological pH eliminates ionization artefacts, making it the preferred probe over the partially ionized 2,6‑dichloro congener. The defined (E)‑styryl geometry and reactive sulfide linker also qualify it as a versatile late‑stage diversification intermediate for agrochemical and medicinal‑chemistry libraries. Order now to de‑risk your structure–activity studies.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.81
CAS No. 478047-55-1
Cat. No. B2919182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
CAS478047-55-1
Molecular FormulaC17H13ClN2OS
Molecular Weight328.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2OS/c18-15-8-4-7-14(11-15)12-22-17-20-19-16(21-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+
InChIKeyROTNAYBZULVTIW-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (CAS 478047-55-1): Core Identity and Compound-Class Context for Procurement Decisions


3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (CAS 478047-55-1, molecular formula C₁₇H₁₃ClN₂OS, molecular weight 328.8 g/mol) is a synthetic small-molecule member of the 2,5-disubstituted-1,3,4-oxadiazole family. It features a (E)-2-phenylethenyl substituent at the oxadiazole 5‑position and a 3‑chlorobenzylthioether moiety at the 2‑position, connected through a sulfide (–S–) bridge . The compound is supplied as a research-grade chemical (minimum purity specification: 95%) and is handled under standard cool, dry storage conditions . As a 1,3,4-oxadiazole derivative, it belongs to a privileged heterocyclic scaffold that is broadly explored in medicinal chemistry and agrochemical discovery for antimicrobial, anticancer, anti‑inflammatory and fungicidal applications .

Why Generic Substitution of 3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide with Other ‘Phenylethenyl-Oxadiazole’ Building Blocks Can Compromise Research Reproducibility


Compounds sharing the 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide core can differ profoundly in their physicochemical and biological behaviour depending on the nature and position of substituents on the benzylthioether ring. Even subtle changes—such as relocating a single chlorine atom from the meta (3‑) to the ortho (2‑) position, adding a second chlorine, or replacing the chlorobenzyl group with a non‑aromatic allyl or a 4‑methylbenzyl moiety—alter key properties including molecular weight, lipophilicity, boiling point, density, and pKa . In 1,3,4-oxadiazole series, the benzyl substitution pattern is known to modulate target binding, metabolic stability and biological activity profiles . Therefore, treating the 3‑chlorobenzyl congener as interchangeable with its ortho‑chloro, dichloro, 4‑methyl or allyl analogues without experimental validation risks introducing uncontrolled variables into structure–activity relationship (SAR) studies, screening cascades or chemical‑biology probe experiments. The quantitative evidence below documents the measurable differences that support deliberate compound selection.

Quantitative Differentiation Evidence: 3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide Versus Closest Structural Analogs


Meta-Chloro Substitution Confers Intermediate Molecular Weight and Lipophilicity Relative to Ortho-Chloro and Dichloro Congeners

The 3-chlorobenzyl substitution of the target compound (meta-chloro, MW 328.8 g/mol) provides an intermediate molecular weight relative to the unsubstituted benzyl analog (MW ~294 g/mol) and the 2,6-dichlorobenzyl analog (MW 363.26 g/mol) . In 1,3,4-oxadiazole medicinal chemistry series, meta-chlorophenyl substitution has been strategically employed to balance lipophilicity and metabolic stability—reducing CYP-mediated oxidation compared to the more sterically accessible para position while avoiding the ortho-substituent steric clash that can distort the benzylthioether dihedral angle and alter target engagement geometry . The molecular-weight difference between the target compound and the 2,6-dichlorobenzyl analog (ΔMW = +34.5 g/mol, +10.5%) substantially exceeds the typical threshold for property-based lead optimisation guidelines (ΔMW < 10–15 g/mol for isosteric replacement), meaning the two compounds lie in detectably different property space .

Physicochemical profiling Lipophilicity Medicinal chemistry SAR

Purity Specification Advantage: 95% Minimum Purity for the Target Compound Versus 90% for the 2-Chlorobenzyl Positional Isomer

Commercially, the target 3‑chlorobenzyl compound (CAS 478047-55-1) is supplied with a minimum purity specification of 95% . In contrast, the 2‑chlorobenzyl positional isomer (CAS 1164453-19-3) is listed by Key Organics Ltd. at a minimum purity of 90% . This represents an absolute purity difference of 5 percentage points, meaning that the ortho‑chloro congener may contain up to twice the level of total impurities (≤10%) compared with the meta‑chloro compound (≤5%). For applications such as biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or cellular dose–response studies where impurity‑driven off‑target effects can confound interpretation, the higher specified purity of the 3‑chlorobenzyl compound directly reduces the risk of assay artifacts attributable to unidentified contaminants.

Chemical purity Reproducibility Quality assurance Procurement specification

Predicted Physicochemical Properties Differentiate the 3-Chlorobenzyl Compound from the Allyl and 4-Methylbenzyl Analogs

Predicted boiling points, densities and acid‑dissociation constants (pKa) distinguish the 3‑chlorobenzyl compound from close analogs that share the same 5‑[(E)-2‑phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide scaffold but differ in the S‑substituent. The allyl analog (CAS 478047‑57‑3, MW 244.31 g/mol) exhibits a predicted boiling point of 387.7±45.0 °C, a predicted density of 1.20±0.1 g/cm³, and a predicted pKa of –5.80±0.33 . The 4‑methylbenzyl analog (CAS 478047‑50‑6, MW 308.4 g/mol) shows a predicted boiling point of 485.8±55.0 °C, a predicted density of 1.23±0.1 g/cm³, and a predicted pKa of –5.82±0.50 . The target 3‑chlorobenzyl compound (MW 328.8 g/mol) occupies an intermediate position in this property landscape; its higher molecular weight and the electron‑withdrawing chlorine substituent are expected to shift its boiling point above that of the allyl analog and its density above that of the 4‑methylbenzyl analog . Such differences have practical consequences for purification method selection, gas‑chromatographic retention behaviour and solvent‑compatibility profiling in high‑throughput screening logistics.

Physicochemical properties Boiling point Density Chromatographic behaviour

Class-Level Anti-Mycobacterial Activity of 2-Alkylbenzylsulfanyl-5-substituted-1,3,4-oxadiazoles Establishes a Biological Baseline for the Phenylethenyl Scaffold

The 1,3,4-oxadiazole scaffold with a 2‑alkylbenzylsulfanyl substituent has demonstrated measurable anti‑mycobacterial activity. In a systematic study of 20 newly synthesised 2‑alkylbenzylsulfanyl‑5‑substituted‑1,3,4‑oxadiazoles, compounds exhibited minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis ranging from 25 µg/mL to 1600 µg/mL, with the most potent derivatives (e.g., compounds 5c and 5d) achieving MIC values of 25 µg/mL (approximately 78 µM and 68 µM, respectively) . This class‑level activity establishes that the phenylethenyl‑substituted oxadiazole core is permissive for anti‑mycobacterial activity. The presence of a chlorine atom at the meta position of the benzylthioether ring—as in the target compound—is a recognised structural feature in anti‑tubercular oxadiazole lead optimisation, where halogen substitution has been correlated with enhanced membrane permeability and target engagement . Although direct MIC data for the specific 3‑chlorobenzyl compound are not publicly available as of April 2026, the demonstrated potency window of 25–1600 µg/mL for the scaffold provides a quantitative baseline against which the target compound can be experimentally benchmarked.

Antimycobacterial Tuberculosis MIC 1,3,4-oxadiazole

Predicted pKa of the 3-Chlorobenzyl Compound Distinguishes It from the 2,6-Dichlorobenzyl Analog with Implications for Ionisation-State-Dependent Assays

Predicted acid‑dissociation constants reveal a stark difference between the target 3‑chlorobenzyl compound and the 2,6‑dichlorobenzyl analog. The 2,6‑dichlorobenzyl congener (CAS 1164458-36-9) has a predicted pKa of 0.234±0.10 (most basic) , whereas the allyl and 4‑methylbenzyl analogs in the same scaffold series exhibit predicted pKa values of approximately –5.8 . The target 3‑chlorobenzyl compound, bearing a single meta‑electron‑withdrawing chlorine, is expected to have a pKa close to that of the 4‑methylbenzyl analog (~ –5.8) rather than the anomalously high pKa of the 2,6‑dichloro derivative. A difference of approximately 6 pKa units—corresponding to a 10⁶‑fold difference in acid‑dissociation equilibrium constant—means that at physiologically relevant pH values the two compounds reside in entirely different ionisation states: the target compound remains neutral, while the 2,6‑dichloro analog may carry a significant fraction of protonated species depending on the local environment . This divergence directly impacts solubility, membrane permeability, plasma protein binding and the interpretation of potency data from cellular assays.

pKa prediction Ionisation state Assay design 2,6-dichlorobenzyl analog

Recommended Application Scenarios for 3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Focused on Halogen Position Effects in 1,3,4-Oxadiazole Lead Optimisation

The 3‑chlorobenzyl compound serves as the key meta‑chloro reference point in a halogen‑position scan of the benzylthioether‑oxadiazole series. Together with the 2‑chlorobenzyl (ortho) and 2,6‑dichlorobenzyl (di‑ortho) analogs, it enables a systematic evaluation of how chlorine substitution pattern modulates bioactivity, lipophilicity and metabolic stability. The 95% purity of the target compound ensures that observed SAR trends are not confounded by high impurity levels—an advantage over the 90%‑purity 2‑chloro isomer . Researchers should benchmark the compound's potency against the class‑level anti‑mycobacterial MIC window of 25–1600 µg/mL established for related 2‑alkylbenzylsulfanyl‑1,3,4‑oxadiazoles .

Biophysical Assay Development Requiring High‑Purity, Neutral Small‑Molecule Probes

The predicted pKa of approximately –5.8 for the 3‑chlorobenzyl compound (inferred from scaffold analogs) indicates that it remains predominantly neutral at physiological pH 7.4, in stark contrast to the 2,6‑dichlorobenzyl analog (predicted pKa = +0.23) . This neutral character, combined with its intermediate molecular weight (328.8 g/mol) and the 95% minimum purity specification , makes the compound suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) and fluorescence‑based binding assays where ionisation‑state artefacts and impurity‑derived background signals must be minimised.

Agrochemical Fungicide Discovery Leveraging the Phenylethenyl‑Oxadiazole Pharmacophore

The 5‑[(E)-2‑phenylethenyl]-1,3,4‑oxadiazol‑2‑yl sulfide scaffold is recognised in agrochemical patents as a privileged structure for fungicidal activity . The 3‑chlorobenzyl substitution pattern has not been exhaustively explored in this context, offering an opportunity for novel composition‑of‑matter claims. The predicted physicochemical profile of the target compound (intermediate boiling point between ~388 °C and ~486 °C based on analog data; density ~1.2 g/cm³) is compatible with standard agrochemical formulation and field‑trial logistics.

Building Block for Diversity‑Oriented Synthesis of Oxadiazole‑Containing Compound Libraries

As a 1,3,4‑oxadiazole building block with a defined (E)‑phenylethenyl geometry and a reactive sulfide linker, the target compound can be employed as a late‑stage diversification intermediate. The 3‑chlorobenzyl group provides a synthetic handle for further cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) while maintaining the oxadiazole core. The compound's 95% purity and well‑characterised molecular identity support its use in parallel synthesis workflows where intermediate purity directly affects library quality and screening hit confirmation rates.

Quote Request

Request a Quote for 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.